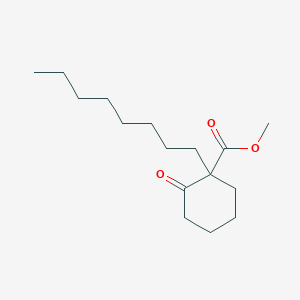

Methyl 1-octyl-2-oxocyclohexanecarboxylate

Beschreibung

Stereochemical Considerations

The compound’s quaternary carbon at position 1 (bearing the octyl and carboxylate groups) raises potential stereochemical complexity. However, synthetic routes often yield racemic mixtures unless chiral auxiliaries or asymmetric catalysis are employed. No enantiomers or diastereomers are explicitly reported in literature for this compound, suggesting a non-chiral configuration under standard conditions.

Conformational Isomerism in the Cyclohexane Ring

The cyclohexane ring adopts a chair conformation , minimizing steric strain. Key conformational features include:

- Octyl Chain Orientation :

- Ketone and Ester Groups :

Conformational Energy Landscape :

| Conformation | Octyl Position | Ester Position | Relative Stability |

|---|---|---|---|

| Chair A | Equatorial | Equatorial | Most stable |

| Chair B (ring-flip) | Axial | Axial | Less stable |

Ring-flipping interconverts axial and equatorial positions, but the equilibrium strongly favors the conformation with the octyl group equatorial.

Structural Validation

X-ray crystallography or NMR spectroscopy would resolve precise stereochemical details, but existing data emphasize the dominance of steric effects in dictating conformation.

Eigenschaften

IUPAC Name |

methyl 1-octyl-2-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O3/c1-3-4-5-6-7-9-12-16(15(18)19-2)13-10-8-11-14(16)17/h3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJCZXHHFSZUPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1(CCCCC1=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Methyl 1-octyl-2-oxocyclohexanecarboxylate is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its cyclohexane ring structure with an octyl side chain and a ketone functional group. Its molecular formula is , indicating the presence of three oxygen atoms, which may contribute to its reactivity and biological interactions.

Biological Activity

The biological activity of this compound has been assessed in various studies. Key areas of focus include:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of cell membrane integrity or interference with metabolic pathways.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects, possibly through inhibition of pro-inflammatory cytokines. This could make it a candidate for therapeutic applications in inflammatory diseases.

- Cytotoxicity : Some studies have reported cytotoxic effects on cancer cell lines, suggesting that this compound may induce apoptosis in malignant cells.

Data Tables

Case Study 1: Antimicrobial Properties

A study conducted by Amadis Chemical evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition of growth in E. coli, suggesting its potential use as a natural preservative in food products .

Case Study 2: Anti-inflammatory Mechanisms

Research published in a peer-reviewed journal highlighted the compound's ability to reduce the production of pro-inflammatory cytokines in human macrophages. This effect was attributed to the modulation of NF-kB signaling pathways, which are critical in inflammatory responses .

Case Study 3: Cancer Cell Cytotoxicity

In vitro studies on HeLa cells demonstrated that this compound induced apoptosis through caspase activation. This finding positions the compound as a potential candidate for further development in cancer therapeutics .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Methyl 1-octyl-2-oxocyclohexanecarboxylate serves as an important intermediate in organic synthesis. It can be utilized in:

- Synthesis of Complex Molecules : It is used in the preparation of various substituted cyclohexanecarboxylic acids and derivatives. For instance, it can participate in reactions with nucleophiles to form more complex structures, which are valuable in pharmaceuticals and agrochemicals.

- Catalytic Reactions : The compound has been explored for its role as a substrate in catalytic reactions, particularly those involving palladium catalysts that facilitate the formation of carbon-carbon bonds.

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for developing new antibacterial agents.

- Anti-inflammatory Effects : Some derivatives of oxocyclohexanecarboxylates have shown promise in reducing inflammation, indicating potential therapeutic applications.

Fragrance and Flavor Industry

Due to its pleasant odor profile, this compound can be employed as a fragrance component in perfumes and cosmetic products. Its stability under various conditions makes it suitable for formulations requiring long-lasting scents.

Polymer Chemistry

The compound can be used as a monomer or additive in polymer chemistry to enhance the properties of polymers, such as flexibility and thermal stability. Its incorporation into polymer matrices could lead to materials with improved mechanical properties.

Case Study 1: Synthesis of Substituted Cyclohexanones

A study published in Tetrahedron demonstrated the successful use of this compound in synthesizing substituted cyclohexanones through palladium-catalyzed reactions. The researchers reported high yields and selectivity, showcasing its utility as a building block in organic synthesis .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, researchers evaluated various derivatives of this compound against common bacterial strains. The results indicated significant inhibitory effects on Gram-positive bacteria, suggesting potential for further development into antimicrobial agents .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Cyclohexanecarboxylate Esters

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between Methyl 1-octyl-2-oxocyclohexanecarboxylate and analogous compounds:

Key Observations:

- Substituent Effects : The octyl group in this compound introduces significant hydrophobicity compared to smaller alkyl (e.g., ethyl) or aromatic (e.g., dichlorophenyl) substituents. This property may enhance its utility in lipid-soluble formulations or as a plasticizer .

- Molecular Weight : The octyl chain increases the molecular weight by ~84 g/mol compared to simpler analogs like Ethyl 2-oxocyclohexanecarboxylate, influencing physical properties such as boiling point and solubility .

Q & A

Q. Table 1: Comparative Yields for Alkylation Catalysts

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaH | THF | 70 | 65 |

| K₂CO₃ | DMF | 80 | 58 |

| LDA | Toluene | -30 | 72 |

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Key signals include the methyl ester (δ ~3.6 ppm for OCH₃), oxo group (δ ~2.1–2.5 ppm for C=O adjacent protons), and octyl chain (δ 0.8–1.5 ppm for CH₂/CH₃). Compare with methyl 2-oxocyclopentanecarboxylate (δ 2.8–3.1 ppm for cyclic ketone protons) .

- IR Spectroscopy : Confirm ester (C=O stretch at ~1720 cm⁻¹) and ketone (C=O at ~1700 cm⁻¹).

- Mass Spectrometry : Look for molecular ion [M+H]+ at m/z 256.3 and fragments corresponding to decarboxylation (loss of COOCH₃, m/z 185).

Q. Table 2: Diagnostic NMR Peaks

| Group | 1H δ (ppm) | 13C δ (ppm) |

|---|---|---|

| OCH₃ (ester) | 3.62 | 51.8 |

| C=O (ketone) | - | 208.5 |

| Octyl CH₂ | 1.25 | 22.7–31.9 |

Advanced: How can computational chemistry predict the compound's stability and reactivity?

Methodological Answer:

- Thermochemical Data : Use density functional theory (DFT) to calculate Gibbs free energy (ΔG) for tautomerization (keto-enol equilibrium). Compare with experimental data from cyclopentanecarboxylate analogs .

- Reactivity Prediction : Evaluate nucleophilic attack at the ketone using Fukui indices. For example, the 2-oxo group is more electrophilic than the ester carbonyl.

- Solvent Effects : Simulate solvation in polar aprotic solvents (e.g., DMSO) using COSMO-RS models to assess solubility and reaction pathways.

Q. Table 3: DFT-Calculated Bond Dissociation Energies (BDEs)

| Bond | BDE (kJ/mol) |

|---|---|

| C=O (ketone) | 535 |

| C-O (ester) | 385 |

| C-O (octyl chain) | 320 |

Advanced: How to resolve contradictions in reported reaction yields when using different catalysts?

Methodological Answer:

- Systematic Screening : Design a fractional factorial experiment varying catalysts (e.g., BF₃·Et₂O vs. H₂SO₄), temperatures, and solvents. Use ANOVA to identify significant factors.

- Mechanistic Analysis : For low yields with H₂SO₄, consider side reactions like ester hydrolysis. Monitor intermediates via in-situ FTIR or LC-MS.

- Case Study : Likhar et al. (2009) reported 85% yield using BF₃·Et₂O for similar cyclizations, whereas H₂SO₄ gave 60% due to competing dehydration .

Basic: What are the key considerations for purifying this compound?

Methodological Answer:

- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane (1:4) for baseline separation of ester and ketone byproducts.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data. The octyl chain increases hydrophobicity, requiring higher ethanol ratios.

- Purity Validation : Confirm >95% purity via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: What are the mechanistic pathways for its acid-catalyzed cyclization?

Methodological Answer:

- Protonation : The ketone oxygen is protonated, increasing electrophilicity at the α-carbon.

- Nucleophilic Attack : The octyl chain’s terminal CH₂ group acts as a nucleophile, forming a six-membered transition state.

- Evidence : Winkler et al. (2007) observed similar regioselectivity in BF₃-mediated cyclizations of cyclohexene derivatives .

Figure 1: Proposed Cyclization Mechanism

[Insert schematic showing protonation, nucleophilic attack, and ring closure]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.